[(3R)-piperidin-3-yl]methanesulfonyl fluoride hydrochloride
CAS No.:
Cat. No.: VC18091313
Molecular Formula: C6H13ClFNO2S
Molecular Weight: 217.69 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C6H13ClFNO2S |
|---|---|
| Molecular Weight | 217.69 g/mol |
| IUPAC Name | [(3R)-piperidin-3-yl]methanesulfonyl fluoride;hydrochloride |
| Standard InChI | InChI=1S/C6H12FNO2S.ClH/c7-11(9,10)5-6-2-1-3-8-4-6;/h6,8H,1-5H2;1H/t6-;/m1./s1 |
| Standard InChI Key | JWUPNCQPYQMKPU-FYZOBXCZSA-N |
| Isomeric SMILES | C1C[C@H](CNC1)CS(=O)(=O)F.Cl |
| Canonical SMILES | C1CC(CNC1)CS(=O)(=O)F.Cl |
Introduction
Chemical Identity and Structural Features
Molecular Characteristics
The compound has the molecular formula C₆H₁₃ClFNO₂S and a molecular weight of 217.68 g/mol . Its structure features:
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A (3R)-piperidin-3-yl group, providing a chiral secondary amine.
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A methanesulfonyl fluoride (–SO₂F) moiety, enabling covalent bonding with nucleophilic residues (e.g., serine, threonine).
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A hydrochloride salt, enhancing aqueous solubility and stability.
Table 1: Key Molecular Data
| Property | Value | Source |
|---|---|---|
| CAS Number | 2624108-40-1 | |
| Molecular Formula | C₆H₁₃ClFNO₂S | |
| Molecular Weight | 217.68 g/mol | |
| MDL Number | MFCD33550836 | |
| Chiral Center | (3R)-configuration |
Physicochemical Properties
Solubility and Stability
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Solubility: High solubility in polar solvents (e.g., water, methanol) due to the hydrochloride salt .
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Stability: Hydrolytically sensitive; the sulfonyl fluoride group reacts with water to form sulfonic acids .
Table 2: Physical Properties
| Property | Value | Source |
|---|---|---|
| Appearance | White to off-white crystalline solid | |
| Melting Point | Not reported | – |
| Storage Conditions | 2–8°C, inert atmosphere |
Reactivity and Biochemical Applications
Covalent Modification
The sulfonyl fluoride group (–SO₂F) selectively reacts with hydroxyl or thiol groups in proteins, enabling:
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Protease Inhibition: Irreversible binding to active-site serine residues (e.g., in kinases or hydrolases) .
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Bioconjugation: Site-specific labeling of biomolecules for imaging or therapeutic purposes .
Drug Discovery
Piperidine derivatives are prevalent in CNS-targeting drugs. This compound’s chiral center and reactivity make it a candidate for:
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